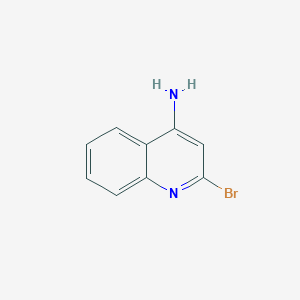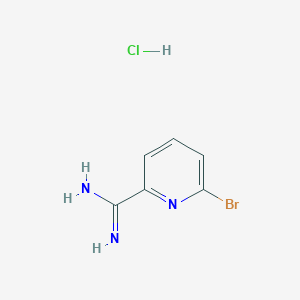
2-Bromoquinolin-4-amine
Übersicht
Beschreibung
2-Bromoquinolin-4-amine (2-BQA) is an organic compound with a molecular formula of C9H6BrN. It is a white crystalline solid that is soluble in organic solvents, such as methanol, ethanol, and acetone. 2-BQA is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and scientific research.
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
- Reactivity with Potassium Amide: 2-Bromoquinolin-4-amine shows significant reactivity when combined with potassium amide in liquid ammonia. This reaction is compared with similar processes involving different bromoquinolines and naphthyridines (Pomorski et al., 2010), (Hertog & Buurman, 2010).
- Synthesis Using Novel Reagents: The synthesis of 2- and 4-bromoquinolines has been achieved with new brominating reagents like PBr3-DMF under mild conditions, demonstrating its utility in organic synthesis, especially for complex molecules (YajimaToshikazu & MunakataKatsura, 1977).
Catalytic Applications
- Palladium-Catalyzed C-N Bond Coupling: A series of 3-(N-substituted)-aminoquinolin-2(1H)-ones, including derivatives of this compound, have been synthesized via palladium-catalyzed C-N coupling reactions. This method is efficient for various nucleophiles including amines, amides, and ureas (Messaoudi et al., 2007).
- Microwave-Assisted Amination: The rapid preparation of aminoquinolines from aryl bromides, including 5- and 8-bromoquinolines, was achieved under microwave conditions using palladium-catalyzed aryl amination. This method showed improved yields compared to standard conditions (Wang et al., 2003).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
It is also predicted to be a CYP1A2 inhibitor . These properties could influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
One study has reported that a quinoline amine derivative exhibited anticancer activity, suggesting that 2-bromoquinolin-4-amine could potentially have similar effects .
Biochemische Analyse
Biochemical Properties
2-Bromoquinolin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the enzyme’s active site, thereby preventing the enzyme from catalyzing its usual substrates. Additionally, this compound has shown interactions with other biomolecules, including proteins involved in cell signaling pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . By modulating this pathway, this compound can alter gene expression patterns and impact cellular metabolism. Furthermore, studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As mentioned earlier, it inhibits the enzyme CYP1A2 by binding to its active site . Additionally, this compound can interact with other proteins involved in cell signaling, leading to the modulation of various signaling pathways. This compound has also been shown to affect gene expression by influencing transcription factors and other regulatory proteins . These interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and temperature . Over extended periods, this compound may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and cell signaling modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CYP1A2 and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as CYP1A2 . The compound can affect metabolic flux by inhibiting the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, this compound may interact with other cofactors and enzymes involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, indicating its potential for central nervous system effects . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .
Eigenschaften
IUPAC Name |
2-bromoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXIORVMZVFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630868 | |
| Record name | 2-Bromoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-35-1 | |
| Record name | 2-Bromoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino}acetic acid](/img/structure/B1290363.png)


![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)




![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)



